molecular formula C10H13NO4 B6260008 4-(3-methoxypropoxy)pyridine-2-carboxylic acid CAS No. 1184063-65-7

4-(3-methoxypropoxy)pyridine-2-carboxylic acid

Cat. No.: B6260008
CAS No.: 1184063-65-7
M. Wt: 211.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methoxypropoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a 3-methoxypropoxy group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypropoxy)pyridine-2-carboxylic acid typically involves the reaction of 4-hydroxypyridine-2-carboxylic acid with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypropoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxypropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and bases like sodium hydride are typically employed.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various alkoxy-substituted pyridine derivatives.

Scientific Research Applications

4-(3-methoxypropoxy)pyridine-2-carboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3-methoxypropoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the methoxypropoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxypyridine-2-carboxylic acid: Lacks the methoxypropoxy group, making it less soluble in organic solvents.

    4-(2-methoxyethoxy)pyridine-2-carboxylic acid: Has a shorter alkoxy chain, affecting its reactivity and solubility.

    4-(3-ethoxypropoxy)pyridine-2-carboxylic acid: Contains an ethoxy group instead of a methoxy group, altering its chemical properties.

Uniqueness

4-(3-methoxypropoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which provides a balance between solubility and reactivity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

1184063-65-7

Molecular Formula

C10H13NO4

Molecular Weight

211.2

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.